2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol, also known by its CAS Number 1852848-11-3, is a chemical compound with significant interest in medicinal chemistry and pharmaceutical applications. This compound features a dimethylamino group and a trifluorophenyl moiety, which contribute to its unique properties and potential biological activities.
This compound falls under the classification of organic compounds, specifically amines and alcohols. It is characterized by the presence of both an alcohol functional group (-OH) and a tertiary amine (the dimethylamino group).
The synthesis of 2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol can be achieved through several methods, primarily focusing on the alkylation of amines or the reduction of corresponding ketones.
Technical details regarding reaction conditions (temperature, solvents) and yields are often proprietary or vary based on laboratory practices.
The molecular formula for 2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol is C10H12F3NO. The structure features:
2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol can participate in various chemical reactions typical for alcohols and amines:
Technical details regarding specific reaction pathways or mechanisms are often explored in academic literature focusing on organic synthesis.
The mechanism of action for compounds like 2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol is typically studied in pharmacological contexts. For instance:
Data regarding specific mechanisms would require empirical studies often found in pharmacological research articles.
Relevant safety data indicates that it can be harmful if inhaled or if it comes into contact with skin .
2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol has several scientific applications:
Given its unique structural features and potential biological activities, this compound represents an interesting subject for further research in medicinal chemistry and pharmacology.
The Suzuki-Miyaura cross-coupling reaction has emerged as a pivotal methodology for constructing the aryl-fluorine bond framework essential to 2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol. This palladium-catalyzed reaction enables the efficient coupling of 3,4,5-trifluorophenylboronic acids or their derivatives with halogenated ethanolamine precursors under mild conditions. The electron-withdrawing nature of the trifluorophenyl group significantly enhances the reactivity of boronic acid precursors in these couplings, facilitating high yields under optimized conditions [8].
A critical advancement involves the use of 3-pyridyl trifluoroborate precursors with 11C-methyl iodide via Suzuki-Miyaura coupling to generate structurally related compounds. This method demonstrates remarkable functional group tolerance, preserving the dimethylaminoethanol moiety during the coupling process. Typical catalytic systems employ Pd(PPh3)4 or XPhos Pd G3 at low catalyst loadings (0.5-2 mol%) in aqueous-organic biphasic solvent systems [8]. The reaction efficiency is strongly influenced by the choice of base, with K2CO3 providing optimal results by minimizing protodeboronation side reactions.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Parameters for Trifluorophenyl Integration
Catalyst System | Base | Solvent System | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh3)4 | K2CO3 | DME/H2O (3:1) | 80 | 78 |
XPhos Pd G3 | CsF | THF/H2O (4:1) | 60 | 92 |
Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O (5:1) | 90 | 85 |
Pd(OAc)2/SPhos | Na2CO3 | EtOH/H2O (3:1) | 70 | 88 |
Microwave-assisted Suzuki coupling has been successfully applied to analogous fluorinated chalcone syntheses, significantly reducing reaction times from days to under 30 minutes while maintaining excellent yields exceeding 85%. This approach demonstrates particular utility for thermally sensitive intermediates in the synthetic pathway toward the target amino alcohol [5]. The development of these methodologies represents a significant advancement in the efficient construction of the trifluorophenyl-ethanolamine linkage under conditions compatible with the base-sensitive dimethylamino group.
The introduction of the dimethylamino group with precise stereocontrol presents significant synthetic challenges due to the conformational flexibility of the ethanolamine backbone. Two predominant strategies have been developed to address this challenge: catalytic asymmetric hydrogenation and chiral resolution techniques. Catalytic asymmetric hydrogenation of enamine precursors using Rh(I) complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) achieves excellent enantiomeric excess (>95%) for the reduction step preceding dimethylamination [6].
Borane-mediated reductive amination represents another effective approach, where enantiopure ketone intermediates undergo condensation with dimethylamine followed by stereospecific reduction. This method benefits from the directing effect of the neighboring hydroxyl group, which enhances facial selectivity during hydride delivery to the iminium intermediate. The resulting diastereomeric ratios typically exceed 9:1 when employing catecholborane or related sterically hindered boranes at low temperatures (-78°C to 0°C) [9].
Table 2: Comparative Stereoselective Amination Approaches
Method | Key Reagent/Catalyst | Temperature | di/ee (%) | Advantages |
---|---|---|---|---|
Catalytic Hydrogenation | Rh/(R,R)-Et-DuPhos | 50°C, 50 psi H2 | >95% ee | High selectivity, scalable |
Borane Reduction | (S)-CBS-catalyst/BH3·THF | -20°C | 92% ee | Mild conditions |
Enzymatic Resolution | Candida antarctica Lipase B | 37°C | >99% ee (kinetic) | High specificity |
Chiral Auxiliary | (1R,2S)-Norephedrine | Reflux | 85% de | Recoverable auxiliary |
Chiral resolution techniques provide complementary approaches, with lipase-mediated kinetic resolution demonstrating particular efficacy. Pseudomonas fluorescens lipase selectively acetylates the (S)-enantiomer of racemic amino alcohol precursors using vinyl acetate in organic solvents, enabling isolation of the target (R)-enantiomer with >99% ee after straightforward purification [1]. This approach is exemplified by the commercial availability of both enantiomers of related chlorofluorophenyl ethanolamines (CDS023125 and CDS023126), which employ similar resolution technologies [1]. The strategic selection among these methodologies depends on scale requirements, available infrastructure, and the desired enantiomeric purity for specific applications.
The 3,4,5-trifluorophenyl moiety represents a privileged structural motif in medicinal chemistry due to its combined electronic effects and metabolic stability. Key precursors for synthesizing 2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol include 3,4,5-trifluorobenzaldehyde, ethyl 3-(3,4,5-trifluorophenyl)-3-oxopropanoate, and 3,4,5-trifluorophenylboronic acid derivatives. The electron-deficient nature of these precursors significantly influences their reactivity patterns, particularly in nucleophilic addition reactions where the trifluorinated benzaldehyde exhibits approximately 15-fold enhanced reactivity compared to non-fluorinated analogs in ethanolamine condensations [6].
Synthetic access to these building blocks typically originates from halogen exchange reactions on polychlorinated benzenes or directed ortho-metalation strategies. For example, 1,2,4-trichloro-5-fluorobenzene undergoes sequential nucleophilic substitution with KF in sulfolane at 220°C to generate 1,3,5-trifluoro-2,4,6-trichlorobenzene, which is subsequently dechlorinated under controlled conditions to yield the trifluorinated benzene scaffold. The high fluorine content introduces significant challenges in purification due to the similar physical properties of isomeric trifluorophenyl intermediates, necessitating advanced separation techniques such as fractional crystallization or preparative supercritical fluid chromatography [6] [9].
Table 3: Key Fluorinated Precursors and Their Applications
Building Block | Key Synthetic Application | Reactivity Enhancement Factor | Purification Method |
---|---|---|---|
3,4,5-Trifluorobenzaldehyde | Nucleophilic addition | 15× vs phenyl | Vacuum distillation |
Ethyl 3-(3,4,5-trifluorophenyl)-3-oxopropanoate | Asymmetric hydrogenation | 8× vs non-fluorinated | Recrystallization (hexane) |
3,4,5-Trifluorophenylboronic acid | Suzuki coupling | 3× vs meta-fluorinated | Silica chromatography |
1-Bromo-3,4,5-trifluorobenzene | Metal-halogen exchange | 2× vs para-fluorinated | Fractional crystallization |
The fluorine substitution pattern profoundly influences the physicochemical properties of the final amino alcohol. The symmetric 3,4,5-trifluoro configuration enhances dipole moment (μ = 2.8 D) and lipophilicity (clogP = 1.9) compared to mono- or difluorinated analogs, while maintaining adequate solubility in polar solvents (>50 mg/mL in ethanol-water mixtures). These characteristics make the 3,4,5-trifluorophenyl unit particularly valuable for pharmaceutical applications where membrane permeability and target binding affinity are critical design considerations [6] [8].
The convergent assembly of the amino-alcohol functionality in 2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol employs specialized catalytic systems designed to address the dual reactivity of the molecule. Heterogeneous catalysis has emerged as particularly valuable for enabling catalyst recovery and reuse. Polystyrene-supported bis(hydroxyamide) catalysts, derived from (1S)-ketopinic acid, facilitate the enantioselective addition of organozinc reagents to trifluorinated benzaldehydes without requiring titanium additives [9]. These systems demonstrate remarkable stability, maintaining >90% enantioselectivity over 15 reaction cycles when spacer groups (e.g., hexamethylenediamine) position catalytic sites away from the polymer matrix to enhance substrate accessibility.
Gold-based catalysts prepared by sol immobilization using tetrakis(hydroxymethyl)phosphonium chloride (THPC) as a protective/reducing agent show exceptional performance in related amino alcohol oxidations. The THPC protective layer mitigates catalyst deactivation by preventing strong adsorption of the amino group onto active sites. Support effects significantly influence catalyst durability, with TiO2-supported systems (AuTHPC/TiO2) demonstrating superior activity (TOF = 590 h-1) compared to Al2O3, MgAl2O4, or MgO-supported counterparts in ethanolamine oxidation models [3].
Table 4: Comparative Catalytic Systems for Amino Alcohol Synthesis
Catalyst Type | Reaction Type | Turnover Frequency (h-1) | Reusability Cycles | Key Advantage |
---|---|---|---|---|
PS-ketopinic bis(hydroxyamide) | Enantioselective addition | 35 (conversion-dependent) | >15 | Titanium-free conditions |
AuTHPC/TiO2 | Amino alcohol oxidation | 590 | 5 | Oxygen tolerance |
Rh-(R,R)-Et-DuPhos | Asymmetric hydrogenation | 450 | Limited | High enantioselectivity |
Lipase B immobilized | Kinetic resolution | 20 | 10 | Ambient conditions |
Innovative catalyst engineering strategies address diffusion limitations inherent in heterogeneous systems. Incorporating flexible spacers (e.g., 4-aminomethylbenzoic acid linkages) between the polymeric support and catalytic moiety increases reaction rates by 3-fold compared to directly supported analogs, achieving conversion times of 7 hours instead of 20 hours for the ethylation of benzaldehyde derivatives [9]. Microwave-assisted catalysis further enhances efficiency in chalcone-related precursors, reducing reaction times from 72 hours to under 30 minutes while eliminating stereoisomer byproducts that complicate purification in conventional thermal processes [5]. These advancements collectively address the historical challenges in amino alcohol synthesis, providing efficient, sustainable pathways to complex fluorinated ethanolamine derivatives.
The synthesis of 2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol exemplifies modern trends in organofluorine chemistry, where strategic integration of catalytic methodologies enables precise control over molecular architecture and stereochemistry. The continued development of fluorinated building blocks and specialized catalytic systems promises to further streamline access to this pharmaceutically relevant scaffold.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: